molecular formula C₁₄H₂₂N₂(Cl₂H₂) B1144893 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS No. 477600-68-3

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B1144893
CAS No.: 477600-68-3
M. Wt: 291.26
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Description

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1-benzyl-4-methylpiperidine.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Methylation: The compound is further methylated to obtain the desired dimethylpiperidine derivative.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.

    Industry: Utilized in the production of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride
  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrobromide

Uniqueness

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable in the development of targeted therapies and specialized applications.

Properties

IUPAC Name

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNXCBXFOIHLH-DAIKJZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909964
Record name 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062580-52-2
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062580522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
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Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
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